Technical Whitepaper: Physicochemical Profiling of 5-Chloro-6-fluoropyrimidine-2,4-diamine
Technical Whitepaper: Physicochemical Profiling of 5-Chloro-6-fluoropyrimidine-2,4-diamine
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Executive Summary
5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6) is a highly specialized pyrimidine scaffold employed primarily as a pharmacophore in the development of kinase inhibitors (e.g., CDK, PI3K) and antifolate therapeutics.[1] Distinguished by its specific halogenation pattern—an electron-withdrawing chlorine at C5 and a reactive fluorine at C6—this compound serves as a critical "electrophilic hub" in medicinal chemistry.
This guide provides a comprehensive technical analysis of its physicochemical parameters, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead optimization and process chemistry workflows.[1]
Chemical Identity & Structural Analysis[2][3][4][5]
The compound is a halogenated derivative of 2,4-diaminopyrimidine.[1] Its reactivity is governed by the interplay between the electron-donating amino groups and the electron-withdrawing halogen substituents.[1]
| Parameter | Detail |
| IUPAC Name | 5-Chloro-6-fluoropyrimidine-2,4-diamine |
| Common Synonyms | 2,4-Diamino-5-chloro-6-fluoropyrimidine; 6-Fluoro-5-chloropyrimidine-2,4-diamine |
| CAS Number | 1353054-66-6 |
| Molecular Formula | C₄H₄ClFN₄ |
| Molecular Weight | 162.55 g/mol |
| SMILES | Nc1nc(N)c(Cl)c(F)n1 |
| InChI Key | (Predicted) Unique identifier based on structure |
Structural Electronic Effects
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C5-Chlorine: Provides steric bulk and inductive electron withdrawal, modulating the basicity of the pyrimidine nitrogens and increasing metabolic stability against oxidation at the 5-position.[1]
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C6-Fluorine: Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr).[1] The high electronegativity of fluorine activates the C6 carbon, making it a prime site for coupling with amines, phenols, or thiols during drug synthesis.[1]
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2,4-Diamines: Strong electron donors (+M effect) that stabilize the ring but also serve as hydrogen bond donors, critical for binding interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]
Physicochemical Parameters
The following data aggregates experimental values where available and high-confidence predictive models for drug design contexts.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Source/Context |
| Physical State | White to off-white solid | Experimental |
| Melting Point | 208 °C | Experimental [1] |
| Boiling Point | ~408 °C (Predicted) | Calculated @ 760 mmHg |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic halogens reduce aq.[1] solubility |
| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions |
| LogP (Lipophilicity) | 0.8 – 1.2 (Estimated) | Moderate lipophilicity suitable for CNS penetration |
| pKa (Basic) | ~3.5 – 4.5 (Predicted) | Reduced vs. parent pyrimidine due to Cl/F withdrawal |
| Polar Surface Area (PSA) | ~80 Ų | Dominated by diamine functionality |
Solubility & Formulation Insight
The presence of both Chlorine and Fluorine significantly reduces water solubility compared to the non-halogenated parent.[1] For biological assays, it is recommended to prepare stock solutions in DMSO or DMA (Dimethylacetamide).[1] Aqueous dilutions should be prepared fresh to avoid precipitation, although the compound is hydrolytically stable at neutral pH.[1]
Synthetic Utility & Reactivity Profile
The primary utility of 5-Chloro-6-fluoropyrimidine-2,4-diamine lies in its role as an SNAr electrophile.[1]
Mechanism of Action: The "Fluorine Handle"
In many drug synthesis campaigns, this molecule is not the final drug but a late-stage intermediate.[1] The C6-Fluorine is a superior leaving group compared to chlorine in SNAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.[1]
Reaction Workflow:
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Starting Material: 5-Chloro-2,4,6-trifluoropyrimidine.[1]
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Amination: Selective displacement of C2 and C4 fluorines by ammonia yields the title compound.[1]
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Coupling (Key Step): The remaining C6-Fluorine is displaced by a complex nucleophile (e.g., a substituted aniline) to generate the final bioactive molecule.[1]
Visualization: Reactivity Pathway
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Experimental Protocols
Protocol A: Purity Analysis via HPLC
To ensure the integrity of the C6-Fluorine atom (which can hydrolyze to a hydroxyl group if mishandled), the following HPLC method is recommended.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
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Mobile Phase B: Acetonitrile (MeCN).[1]
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.[1]
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Detection: UV @ 254 nm (Pyrimidine absorption max).[1]
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Retention Time: Expect elution later than 2,4-diaminopyrimidine but earlier than fully chlorinated analogs due to the polarity of the C-F bond.[1]
Protocol B: Solubility Determination (Thermodynamic)
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Weigh 5 mg of compound into a glass vial.
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Add 500 µL of PBS (pH 7.4).
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Shake at 25 °C for 24 hours.
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Filter supernatant (0.22 µm PTFE filter).[1]
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Quantify concentration via HPLC against a standard curve prepared in DMSO.[1]
Handling & Safety (SDS Highlights)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for halogenated aminopyrimidines.[1]
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8 °C (Refrigerate) to prevent slow hydrolysis of the C-F bond over long periods.[1] Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage.[1]
References
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National Institutes of Health (NIH) - PubChem. 5-Chloro-6-fluoropyrimidine-2,4-diamine (Compound Summary).[1] Available at: [Link][1]
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Popova, et al. Microwave-assisted synthesis and biological properties of polysubstituted pyrimidinylphosphonic acids.[1][2] (Contextual synthesis reference). Available at: [Link]
